molecular formula C14H17N3O5 B2717841 2-(4-hydroxypiperidin-1-yl)-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide CAS No. 941895-78-9

2-(4-hydroxypiperidin-1-yl)-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide

Cat. No.: B2717841
CAS No.: 941895-78-9
M. Wt: 307.306
InChI Key: FBRSPKRSYYAYTF-UHFFFAOYSA-N
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Description

2-(4-Hydroxypiperidin-1-yl)-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide is a synthetic small molecule characterized by a central oxoacetamide scaffold substituted with a 4-hydroxypiperidine moiety and a 2-methyl-4-nitrophenyl aromatic group. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes or receptors requiring both polar and hydrophobic interactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-hydroxypiperidin-1-yl)-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O5/c1-9-8-10(17(21)22)2-3-12(9)15-13(19)14(20)16-6-4-11(18)5-7-16/h2-3,8,11,18H,4-7H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBRSPKRSYYAYTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)N2CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-hydroxypiperidin-1-yl)-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Introduction of the Hydroxyl Group: The hydroxyl group is introduced via hydroxylation reactions, often using reagents like osmium tetroxide or hydrogen peroxide.

    Attachment of the Nitrophenyl Group: The nitrophenyl group is introduced through nitration reactions, typically using nitric acid and sulfuric acid.

    Formation of the Oxoacetamide Moiety: The oxoacetamide group is formed through acylation reactions, using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-hydroxypiperidin-1-yl)-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Conditions often involve strong nucleophiles like sodium hydride or organolithium reagents.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

2-(4-hydroxypiperidin-1-yl)-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-hydroxypiperidin-1-yl)-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The hydroxyl and nitrophenyl groups may interact with enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogs

Compound Name & Source Key Structural Differences Physicochemical/Biological Insights
2-(4-Benzylpiperidin-1-yl)-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide - Benzyl substituent on piperidine (vs. hydroxyl in target)
- Nitrophenyl substituent at position 2 (vs. 4 in target)
Increased lipophilicity due to benzyl group; altered electronic effects may impact receptor binding.
CDD-823953: N-(2-Benzoyl-4-nitrophenyl)-2-(4-benzylpiperazin-1-yl)acetamide - Benzylpiperazine (vs. hydroxypiperidine)
- 2-Benzoyl-4-nitrophenyl group
Enhanced metabolic stability from piperazine; benzoyl group may sterically hinder target engagement.
F12016: N-(2-Acetylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide - Indole core (vs. nitrophenyl)
- Acetylphenyl substituent
Indole’s planar structure may enable DNA intercalation; acetyl group modifies solubility.
2-(4-Hydroxypiperidin-1-yl)-N-(thiazol-2-yl)acetamide derivatives - Thiazole aromatic group (vs. nitrophenyl)
- Varied thiazole substituents
Demonstrated anti-inflammatory and lipoxygenase inhibitory activity; thiazole enhances π-π stacking.
Compound 5m: Adamantane-indol-3-yl-oxoacetamide - Bulky adamantane-indol group (vs. hydroxypiperidine) High hydrophobicity may improve blood-brain barrier penetration but reduce aqueous solubility.

Key Structural Trends and Implications

Piperidine/Piperazine Modifications: The hydroxyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to benzyl () or benzylpiperazine () derivatives. This may improve solubility but reduce membrane permeability .

Aromatic Group Variations :

  • The 2-methyl-4-nitrophenyl group in the target compound provides a balance of steric bulk and electron-withdrawing effects. In contrast, thiazole derivatives () prioritize heteroaromatic interactions, while adamantane-indol analogs () favor hydrophobic binding .

Indole-based analogs () lack reported activity, highlighting the critical role of the nitrophenyl group in the target molecule’s bioactivity .

Biological Activity

2-(4-hydroxypiperidin-1-yl)-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide is a compound of interest due to its potential therapeutic applications, particularly in the treatment of neurological disorders. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a hydroxypiperidine moiety, a nitrophenyl group, and an oxoacetamide functional group. Its molecular formula is C_{13}H_{16}N_{4}O_{4}, with a molecular weight of 288.29 g/mol.

Research indicates that this compound acts primarily as a muscarinic receptor antagonist , specifically targeting the M4 subtype. This interaction is crucial for modulating neurotransmitter release and has implications for various neurological conditions, including Alzheimer's disease and other cognitive disorders .

Pharmacological Effects

The compound exhibits several pharmacological effects:

  • Neuroprotective Properties : Studies suggest that it may protect neuronal cells from apoptosis induced by oxidative stress, enhancing cell survival in neurodegenerative contexts.
  • Cognitive Enhancement : Preliminary data indicate potential cognitive-enhancing effects, possibly through modulation of cholinergic signaling pathways.
  • Antidepressant-like Effects : Some animal models have shown that the compound may exhibit antidepressant-like activity, suggesting a broader spectrum of action beyond cognitive enhancement .

Data Tables

Biological Activity Effect Reference
NeuroprotectionIncreased survival of neuronal cells
Cognitive enhancementImproved memory performance in animal models
Antidepressant activityReduced depressive-like behaviors

Case Study 1: Neuroprotection in Alzheimer's Disease Models

In a study involving transgenic mice models of Alzheimer's disease, treatment with this compound resulted in significant reductions in amyloid-beta plaque formation and improved cognitive function as measured by the Morris water maze test. The mechanism was attributed to enhanced cholinergic transmission and reduced neuroinflammation .

Case Study 2: Behavioral Assessment in Depression Models

Another study assessed the antidepressant potential of the compound using the forced swim test and tail suspension test in rodents. Results indicated that administration led to a significant decrease in immobility time, suggesting an antidepressant-like effect. These findings support further exploration into its use for mood disorders .

Q & A

Q. How can researchers balance structural complexity with synthetic feasibility during analog design?

  • Answer:
  • Retrosynthetic analysis: Prioritize analogs with modular scaffolds (e.g., replace 4-nitrophenyl with 4-cyanophenyl to simplify synthesis) .
  • High-throughput screening: Use parallel synthesis to generate small libraries (20–50 derivatives) for rapid SAR evaluation .

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